molecular formula C12H17NO2 B5831626 N-(4-methoxy-3,5-dimethylphenyl)propanamide

N-(4-methoxy-3,5-dimethylphenyl)propanamide

Cat. No.: B5831626
M. Wt: 207.27 g/mol
InChI Key: NTWVOSZSOUMUEO-UHFFFAOYSA-N
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Description

N-(4-methoxy-3,5-dimethylphenyl)propanamide is an organic compound characterized by the presence of a methoxy group and two methyl groups attached to a phenyl ring, which is further connected to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-3,5-dimethylphenyl)propanamide typically involves the reaction of 4-methoxy-3,5-dimethylphenylamine with propanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-methoxy-3,5-dimethylphenylamine+propanoyl chlorideThis compound+HCl\text{4-methoxy-3,5-dimethylphenylamine} + \text{propanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-methoxy-3,5-dimethylphenylamine+propanoyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-3,5-dimethylphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) in ether.

    Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-3,5-dimethylphenylpropanamide.

    Reduction: Formation of N-(4-methoxy-3,5-dimethylphenyl)propanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxy-3,5-dimethylphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxy-3,5-dimethylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity. The propanamide moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)propanamide
  • N-(3,5-dimethylphenyl)propanamide
  • N-(4-hydroxy-3,5-dimethylphenyl)propanamide

Uniqueness

N-(4-methoxy-3,5-dimethylphenyl)propanamide is unique due to the presence of both methoxy and dimethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

N-(4-methoxy-3,5-dimethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-5-11(14)13-10-6-8(2)12(15-4)9(3)7-10/h6-7H,5H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWVOSZSOUMUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C(=C1)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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